2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate halogenated intermediates.
Acetamide Linkage: The acetamide linkage is formed by reacting the benzimidazole-piperidine intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as elevated temperatures or acidic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the acetamide linkage and dimethoxyphenyl group contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethanol
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propanoic acid
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)butanamide
Uniqueness
Compared to similar compounds, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the dimethoxyphenyl group, which may enhance its pharmacokinetic properties and biological activity. The specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-16-7-8-19(20(13-16)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUXODVTSZNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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